3-(7-Chloro-1H-indol-3-yl)cyclopentanone
Description
Properties
Molecular Formula |
C13H12ClNO |
|---|---|
Molecular Weight |
233.69 g/mol |
IUPAC Name |
3-(7-chloro-1H-indol-3-yl)cyclopentan-1-one |
InChI |
InChI=1S/C13H12ClNO/c14-12-3-1-2-10-11(7-15-13(10)12)8-4-5-9(16)6-8/h1-3,7-8,15H,4-6H2 |
InChI Key |
LNYGZSOUKBSKCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CC1C2=CNC3=C2C=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Chloro-1H-indol-3-yl)cyclopentanone can be achieved through several methods. One common approach involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol. This method yields the corresponding tricyclic indole in good yield .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(7-Chloro-1H-indol-3-yl)cyclopentanone undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols. Substitution reactions can result in a variety of substituted indole derivatives.
Scientific Research Applications
3-(7-Chloro-1H-indol-3-yl)cyclopentanone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 3-(7-Chloro-1H-indol-3-yl)cyclopentanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(7-Chloro-1H-indol-3-yl)cyclopentanone include:
- 1H-Indole-3-carbaldehyde
- 3-(3-Indolyl)propionic acid
- 3-(Indol-3-yl)maleimides
Uniqueness
What sets 3-(7-Chloro-1H-indol-3-yl)cyclopentanone apart from these similar compounds is its unique structure, which combines an indole moiety with a cyclopentanone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
3-(7-Chloro-1H-indol-3-yl)cyclopentanone is an organic compound characterized by the presence of a cyclopentanone ring and a 7-chloro-1H-indole moiety. This structural configuration suggests significant potential for various biological activities, particularly in pharmacological contexts. The following sections detail its biological activity, structure-activity relationships (SAR), and relevant case studies.
Structural Features and Implications
The indole moiety is known for its diverse biological properties, including antitumor, anti-inflammatory, and antimicrobial activities. The chlorine substitution at the 7-position enhances the compound's lipophilicity, potentially increasing its binding affinity to various biological targets.
Comparison with Related Compounds
The following table summarizes notable compounds with structural similarities to 3-(7-Chloro-1H-indol-3-yl)cyclopentanone, highlighting their unique biological activities:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Methoxyindole | Methoxy group at position 5 | Known for neuroprotective effects |
| Indomethacin | Indole with an acetic acid derivative | Anti-inflammatory properties |
| 6-Bromoindole | Bromine substitution at position 6 | Potential use in cancer therapy |
These compounds demonstrate how variations in substituents can significantly influence pharmacological profiles.
Antiproliferative Properties
Recent studies have indicated that indole derivatives, including those similar to 3-(7-Chloro-1H-indol-3-yl)cyclopentanone, exhibit promising antiproliferative effects against various cancer cell lines. For instance, compounds containing chloro-substituted indoles have shown enhanced activity against the MCF7 breast cancer cell line compared to their unsubstituted counterparts .
Key Findings:
- MCF7 Cell Line: Compounds derived from indole structures often display IC50 values lower than standard chemotherapeutics such as 5-fluorouracil.
- HCT116 Cell Line: Enhanced antiproliferative effects were observed, indicating that structural modifications can lead to increased efficacy against colon cancer cells .
The biological activity of 3-(7-Chloro-1H-indol-3-yl)cyclopentanone may be attributed to its ability to interact with key molecular targets involved in cell proliferation and survival. The compound is hypothesized to induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades associated with oncogenes and tumor suppressor genes .
Case Studies
Several studies have focused on the synthesis and evaluation of indole derivatives related to 3-(7-Chloro-1H-indol-3-yl)cyclopentanone. For example:
- Study on Antitumor Activity: A series of chloroindole derivatives were synthesized and tested for their antiproliferative properties against multiple human cancer cell lines. The results demonstrated that compounds with chlorine substitutions exhibited significantly higher potency compared to non-substituted analogs .
- GSK-3β Inhibition: Research has shown that similar indole-based compounds act as inhibitors of glycogen synthase kinase 3 beta (GSK-3β), a target implicated in various cancers. These compounds displayed competitive inhibition characteristics, suggesting their potential as therapeutic agents in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
